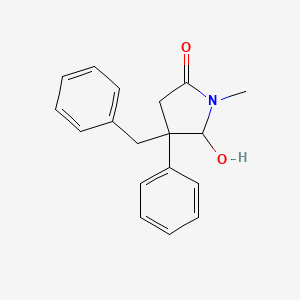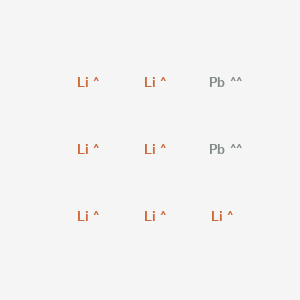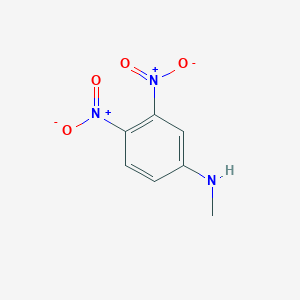
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzene ring attached to an aldehyde group and a hydroxy-2,2-dimethylpropyl substituent. It is a derivative of benzaldehyde and is known for its unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with a suitable reagent to introduce the hydroxy-2,2-dimethylpropyl group. This can be done using a Grignard reagent, such as 2,2-dimethylpropylmagnesium bromide, followed by hydrolysis to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or platinum can be employed to facilitate the addition of the hydroxy-2,2-dimethylpropyl group to the benzaldehyde molecule. The reaction conditions, including temperature and pressure, are optimized to ensure maximum conversion and purity of the final product.
化学反応の分析
Types of Reactions
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The hydroxy-2,2-dimethylpropyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
Benzaldehyde: The parent compound, which lacks the hydroxy-2,2-dimethylpropyl group.
4-Hydroxybenzaldehyde: A derivative with a hydroxy group attached to the benzene ring.
2-Hydroxybenzaldehyde: Another derivative with a hydroxy group in a different position on the benzene ring.
Uniqueness
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- is unique due to the presence of the hydroxy-2,2-dimethylpropyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
59793-79-2 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
4-(1-hydroxy-2,2-dimethylpropyl)benzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-8,11,14H,1-3H3 |
InChIキー |
YPIWRNMQYFLKLU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)



![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)



